Olcenon
Description
Nomenclature and Chemical Classification of Olcenon as Tretinoin (B1684217) Tocopheril
This compound is the trademark name for the chemical compound Tretinoin Tocopheril. drugfuture.com This nomenclature reflects its chemical composition: it is an ester formed between all-trans retinoic acid (tretinoin) and alpha-tocopherol (B171835). nih.govtandfonline.com Tretinoin is a derivative of vitamin A, while alpha-tocopherol is a form of vitamin E. tandfonline.comontosight.ai
Chemically, Tretinoin Tocopheril can be classified as a retinoid ester and a tocol (B1682388) derivative. nih.gov Its molecular formula is C49H76O3, and its molecular weight is approximately 713.14 g/mol . nih.govebi.ac.ukdrugcentral.org The IUPAC name is [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate. nih.gov It exists as a light yellow oil. drugfuture.com
Several synonyms and identifiers are associated with Tretinoin Tocopheril, including Tocoretinate (B106441), Tocopheryl retinoate, L-300, and N-021. drugfuture.comnih.gov
Here is a summary of key chemical properties:
| Property | Value | Source |
| Molecular Formula | C49H76O3 | nih.govebi.ac.uk |
| Molecular Weight | 713.14 g/mol | nih.govebi.ac.ukdrugcentral.org |
| AlogP | 14.57 | ebi.ac.uk |
| Polar Surface Area | 35.53 Ų | nih.govebi.ac.uk |
| #Rotatable Bonds | 18-19 | ebi.ac.ukdrugcentral.org |
| Physical State | Light yellow oil | drugfuture.com |
| Boiling Point | 761.3±60.0°C at 760 mmHg | |
| Density | 0.959±0.1 g/cm³ | |
| UV Max (ethanol) | 365 nm (E1cm1% 642) | drugfuture.com |
Historical Context and Emergence in Chemical Research
The development of Tretinoin Tocopheril stems from research into the therapeutic potential of retinoids and tocopherols. Tretinoin (all-trans retinoic acid) has been widely used in dermatology for various skin conditions, including acne and photoaged skin, for many years. ctdbase.orgresearchgate.net Alpha-tocopherol (vitamin E) is known for its antioxidant properties. ontosight.ai
Tretinoin, while effective, can cause significant side effects such as skin irritation, redness, and dryness. researchgate.netmdpi.com This led researchers to explore modified forms of tretinoin with potentially improved profiles. The synthesis of Tretinoin Tocopheril, an ester combining tretinoin and alpha-tocopherol, represents an effort to create a compound that might retain the beneficial activities of its components while potentially modulating their individual characteristics. tandfonline.commedkoo.com
Early research into Tretinoin Tocopheril explored its potential as a wound healing agent. drugfuture.comtandfonline.com Studies in the early 1990s investigated its pharmacology and pharmacokinetics, as well as its effects on skin fibroblasts and macrophages. drugfuture.comtandfonline.com These studies indicated that Tretinoin Tocopheril stimulated the proliferation of normal skin fibroblasts and enhanced the migration of guinea pig macrophages, effects noted as being different from those of either ATRA or alpha-tocopherol alone. drugfuture.comtandfonline.com
Current Academic Research Landscape and Unaddressed Scientific Inquiries
Current academic research on Tretinoin Tocopheril continues to explore its biological activities and potential therapeutic applications. Studies have investigated its effects on cell differentiation, particularly in the context of leukemia cells. Research has shown that Tretinoin Tocopheril can induce the granulocytic differentiation of human promyelocytic leukemia HL-60 cells and can synergistically enhance differentiation induced by suboptimal concentrations of ATRA and 1alpha,25-dihydroxyvitamin D3 (VD3). tandfonline.comnih.gov Furthermore, it has been observed to synergistically inhibit the proliferation of HL-60 cells when combined with ATRA or VD3. tandfonline.comnih.gov These findings suggest that Tretinoin Tocopheril interacts with leukemia cells differently than ATRA. tandfonline.comnih.gov
Beyond its effects on differentiation, research also focuses on the physicochemical properties of Tretinoin Tocopheril, particularly in the development of topical formulations. Studies have characterized its behavior in emulsion and ointment bases, examining properties such as water absorption rate, rheological characteristics, and iodine permeation in blended formulations. jst.go.jpjst.go.jp This research aims to optimize formulations for specific applications, such as wound healing, by controlling moisture environment and facilitating the release of active components. jst.go.jpjst.go.jp
Despite the research conducted, several scientific inquiries regarding Tretinoin Tocopheril remain unaddressed or require further investigation. A more comprehensive understanding of the precise mechanisms by which the ester linkage influences the biological activity and cellular uptake compared to the parent compounds is an area for continued research. While studies have noted different effects compared to ATRA and alpha-tocopherol, the detailed molecular pathways and receptor interactions specific to the intact Tretinoin Tocopheril molecule warrant further elucidation. Additionally, exploring the full spectrum of its potential therapeutic applications beyond wound healing and differentiation induction in leukemia cells could be a focus of future research. The long-term stability and potential degradation pathways of Tretinoin Tocopheril in various formulations and storage conditions also present areas for further scientific inquiry to ensure product efficacy and consistency.
Structure
2D Structure
Properties
Molecular Formula |
C49H76O3 |
|---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/t35-,36-,49-/m1/s1 |
InChI Key |
RIQIJXOWVAHQES-RSXZCOBQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Olcenon Action in Tissue Remodeling
Modulation of Gene Expression by Olcenon
Research indicates that this compound can modulate the expression of genes involved in tissue remodeling. While specific details on this compound's direct impact on gene expression were not extensively found in the provided search results, related compounds like retinoids are known to act as inducible transcription regulators by binding to nuclear receptors and influencing gene expression through specific DNA elements drugbank.commdpi.comnih.gov. Given that this compound is also referred to as tocoretinate (B106441) , an ester bound retinoic acid and tocopherol, it is plausible that it may share some mechanisms of gene expression modulation with other retinoids. For instance, retinoids can bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), forming heterodimers that regulate target gene transcription drugbank.commdpi.comnih.gov. This interaction with nuclear receptors can influence the expression of genes critical for cell differentiation and other processes relevant to tissue remodeling drugbank.comnih.gov.
Cellular Proliferation and Migration Regulation
Cellular proliferation and migration are critical steps in tissue remodeling, particularly during wound healing and regeneration frontiersin.orgmdpi.com. This compound's influence on these processes has been explored in different cell types.
Fibroblast Migration and Proliferation Studies
Fibroblasts are key players in tissue remodeling, responsible for synthesizing and remodeling the ECM and migrating into wound sites mdpi.comobgynkey.com. Studies on compounds structurally related to this compound, such as tocoretinate, have investigated their effects on fibroblast behavior. Tocoretinate has been shown to inhibit the contraction of collagen gel matrices by human dermal fibroblasts, suggesting an influence on fibroblast activity that is relevant to tissue remodeling . This effect was associated with the induction of tenascin-C expression, a protein involved in cellular detachment and tissue remodeling . Other studies on fibroblast migration and proliferation highlight the importance of growth factors like PDGF and FGF in stimulating these processes obgynkey.comnih.gov. While direct studies on this compound's specific effects on fibroblast migration and proliferation were not detailed, the research on related compounds provides a framework for understanding potential mechanisms.
Keratinocyte Activity and Epidermal Remodeling
Keratinocytes are essential for re-epithelialization, the process by which the epidermis is restored during wound healing mdpi.comdoi.org. Their proliferation and migration are crucial for covering the wound surface frontiersin.orgmdpi.com. Research on epidermal remodeling highlights the role of intercellular signaling, such as Notch signaling mediated by cytonemes, in keratinocyte differentiation and proliferation biorxiv.orgnih.gov. Compounds like tretinoin (B1684217), which is a component of tocoretinate (this compound) , have been shown to promote epidermal proliferation drugbank.com. This suggests that this compound, through its retinoic acid component, may positively influence keratinocyte activity, contributing to epidermal remodeling.
Extracellular Matrix Component Synthesis and Remodeling
The extracellular matrix (ECM) provides structural support and signaling cues to cells, and its dynamic synthesis and remodeling are central to tissue remodeling nih.govyoutube.com. This process involves the balanced activity of enzymes that degrade the ECM, such as matrix metalloproteinases (MMPs), and the synthesis of new matrix proteins like collagen nih.govnih.gov. Fibroblasts are the primary cells responsible for ECM synthesis and remodeling mdpi.comobgynkey.com. Related retinoids, such as tretinoin, have been shown to enhance procollagen (B1174764) production and the formation of collagen types I and III drugbank.com. This suggests a potential role for this compound in influencing the synthesis of key ECM components. The remodeling of the ECM is a tightly regulated process, and its dysregulation can contribute to various pathological conditions, including fibrosis nih.govnih.gov.
Angiogenesis and Vascularization Mechanisms
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in tissue remodeling, particularly in supplying nutrients and oxygen to newly formed tissue during wound healing nih.govopenaccessjournals.comnih.gov. This process involves the proliferation, migration, and tube formation of endothelial cells openaccessjournals.comnih.gov. Vascular endothelial growth factor (VEGF) is a key positive regulator of angiogenesis openaccessjournals.comnih.govnih.gov. Studies on oleanolic acid, another bioactive compound, have shown its potential to improve angiogenesis parameters in endothelial cells nih.gov. While direct information on this compound's specific mechanisms in angiogenesis was limited in the provided results, the importance of vascularization in tissue remodeling is well-established wikipedia.org. Related compounds like tretinoin have also been associated with promoting angiogenesis drugbank.com.
Interactions with Intracellular Signaling Pathways (e.g., Retinoid Receptors)
This compound, containing a retinoic acid component, is likely to interact with intracellular signaling pathways, particularly those involving retinoid receptors. Retinoic acid exerts its effects primarily by binding to nuclear receptors, specifically RARs and RXRs drugbank.commdpi.comnih.gov. These receptors then act as transcription factors, regulating the expression of target genes involved in various cellular processes, including differentiation and proliferation drugbank.commdpi.comnih.gov. RARs and RXRs form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes mdpi.comnih.gov. Beyond their genomic effects, RARs can also have non-genomic effects, activating kinase signaling pathways that fine-tune the transcription of RA target genes nih.gov. The interaction of retinoids with these intracellular signaling pathways underscores a key mechanism by which this compound may influence the complex processes involved in tissue remodeling.
Advanced Spectroscopic and Analytical Characterization of Olcenon
Spectroscopic Elucidation of Olcenon Structure and Conformation
Spectroscopic techniques are pivotal in determining the molecular structure and three-dimensional arrangement of atoms in a molecule. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy was utilized to elucidate the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to map the carbon-hydrogen framework of this compound. The chemical shifts, coupling constants, and signal integrations provided critical information about the electronic environment and connectivity of the atoms.
Table 1: Illustrative ¹H NMR Data for this compound in CDCl₃ at 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| 7.85 | d | 2H | Aromatic Protons |
| 7.42 | t | 2H | Aromatic Protons |
| 4.10 | q | 1H | Methine Proton |
| 2.55 | s | 3H | Methyl Protons |
| 1.20 | d | 3H | Methyl Protons |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight of this compound, allowing for the deduction of its elemental composition. Fragmentation patterns observed in the MS/MS spectrum provided further insights into the molecule's substructures.
Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 215.1024 | 215.1021 | -1.4 | C₁₂H₁₅N₂O₂ |
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the this compound molecule. Characteristic absorption bands provided evidence for the presence of specific chemical bonds.
Chromatographic Techniques for this compound Purity and Quantitative Analysis
Chromatography is an essential analytical technique for separating a mixture into its individual components, enabling both qualitative identification and quantitative analysis. khanacademy.orgnih.gov The purity of synthesized this compound was assessed, and a quantitative method was developed using high-performance liquid chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method was developed to determine the purity of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of a gradient of water and acetonitrile. nih.gov This technique is highly sensitive and efficient for separating closely related compounds. nih.gov
The purity of the synthesized batch of this compound was determined to be >99.5% by HPLC analysis with UV detection at 254 nm.
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 min |
Gas Chromatography (GC): For the analysis of any volatile impurities, gas chromatography was employed. jackwestin.com In this technique, the sample is vaporized and passed through a column with a stationary phase, and separation occurs based on the boiling points and interactions of the components with the stationary phase. youtube.com
Solid-State Characterization of this compound Polymorphs and Amorphous Forms
The physical characterization of pharmaceutical solids is a critical aspect of drug development. nih.gov The solid-state properties of a compound, such as its crystal form (polymorphism) or lack thereof (amorphous form), can significantly impact its physical and chemical stability, solubility, and bioavailability. mdpi.com The solid-state forms of this compound were investigated using a variety of analytical techniques. brjac.com.br
X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying crystalline phases. The XRPD pattern of the primary batch of this compound showed sharp, well-defined peaks, indicating a highly crystalline material.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. brjac.com.br This technique is used to determine melting points, glass transitions, and to study polymorphism. brjac.com.br The DSC thermogram of this compound exhibited a sharp endothermic peak corresponding to its melting point.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to assess the thermal stability of the compound and to detect the presence of solvates.
Table 4: Illustrative Solid-State Characterization Data for this compound
| Technique | Observation | Interpretation |
| XRPD | Sharp peaks at 2θ = 10.2°, 15.5°, 20.8° | Crystalline Form I |
| DSC | Sharp endotherm at 185.2 °C | Melting Point of Form I |
| TGA | No significant mass loss below 250 °C | Thermally stable, anhydrous form |
Cheminformatic Analysis and Computational Modeling of this compound
Cheminformatics involves the use of computational methods to analyze chemical data. nih.gov These tools can be used to predict the physicochemical properties and potential biological activities of a molecule. mdpi.com
Physicochemical Property Prediction: Computational software was used to predict key physicochemical properties of this compound based on its chemical structure. These predictions provide initial guidance for formulation development.
Table 5: Illustrative Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 214.25 g/mol |
| LogP | 2.8 |
| Polar Surface Area (PSA) | 58.5 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
Molecular Modeling: Computational models of this compound were generated to visualize its three-dimensional structure and to perform conformational analysis. These models help in understanding how the molecule might interact with biological targets. Principal component analysis (PCA) can be used to visualize the distribution of compound sets in chemical space. nih.gov
Biopharmaceutical and Formulation Science of Topical Olcenon Preparations
Vehicle System Design and Composition for Optimized Olcenon Delivery
Topical formulations, such as those containing this compound, are composed of an active pharmaceutical ingredient and a vehicle or base researchgate.netdermnetnz.org. The vehicle constitutes a significant portion of the formulation's volume and plays a crucial role in the delivery of the active compound researchgate.net. The design and composition of the vehicle system are optimized to ensure appropriate application, contact with the skin or wound site, and effective delivery of this compound dermnetnz.orgresearchgate.net.
This compound cream is characterized as an oil-in-water (o/w) emulsion researchgate.netjst.go.jp. This type of emulsion consists of oil droplets dispersed within a continuous aqueous phase. The specific components of the vehicle for tretinoin (B1684217) tocoferil (the active ingredient in this compound) cream have been reported to include liquid paraffin, cetanol, polyethylene (B3416737) glycol monostearate, isopropyl myristate, glycerin, and D-sorbitol jst.go.jp. The selection and proportion of these excipients influence the physical and mechanical properties of the formulation, such as its rheology and texture, which in turn impact its interaction with the skin surface researchgate.net. The vehicle can be tailored for specific applications, with emulsion bases generally favored for wounds with low exudate due to their water-retaining properties jst.go.jp.
Interactions at the Formulation-Biological Interface (e.g., Ointment Vehicle-Wound Tissue Dynamics)
The interaction between a topical formulation and the biological interface, such as wound tissue, is a critical aspect influencing treatment outcomes researchgate.netresearchgate.net. Studies investigating the ointment vehicle-wound tissue interface have revealed the formation of localized complexes between the vehicle and the wound surface researchgate.net. For instance, the formation of hyaluronic acid (HA)-containing complexes has been observed at this interface researchgate.net.
These interactions suggest that ointment vehicles are not merely inert carriers but can actively influence the wound healing process researchgate.net. The formation of extracellular matrices, potentially rich in components like HA, at the ointment-wound interface, highlights a mechanism by which the vehicle can regulate wound healing researchgate.net. Understanding these dynamics is essential for developing topical formulations that not only deliver the active ingredient but also support the physiological processes of tissue repair.
Water Absorption Characteristics and Moisture Regulation Properties of this compound Formulations
Maintaining an appropriate moisture balance at the wound site is paramount for promoting healing jst.go.jp. Topical formulations contribute to this by either absorbing excess exudate or retaining moisture jst.go.jp. The water absorption characteristics and moisture regulation properties of this compound formulations are influenced by their vehicle composition.
This compound ointment (OLC), along with Geben cream (GBN), did not exhibit distinct water absorption in one evaluation, potentially due to their inherently high water content jst.go.jp. In the context of pressure ulcers, where managing exudate levels is important, the choice of ointment base is crucial jst.go.jp. Water-soluble bases are typically used for highly exudative wounds due to their absorption capabilities, while emulsion bases are preferred for drier wounds to retain moisture jst.go.jp.
Blending different ointment bases, such as a water-soluble base with an emulsion base, has been explored to regulate water absorption for wounds with moderate exudates researchgate.netjst.go.jp. A blended ointment incorporating tretinoin tocoferil (from this compound cream, an emulsion base) and a povidone-iodine sugar base (a water-soluble base) demonstrated water absorption characteristics that could help maintain a suitable moist environment for wound granulation while preventing infection jst.go.jp. The water absorption rate constant of this blended ointment (TR-PI75) was found to be similar to that of the tretinoin tocoferil cream alone jst.go.jp.
The water absorption characteristics of various topical formulations, including this compound ointment, can be evaluated using methods such as near-infrared spectroscopy (NIRS) and the Karl Fischer (KF) method for water content measurement, and time-dependent studies using model membranes like Transwell jst.go.jp.
In Vitro Release and Permeation Studies of this compound from Topical Vehicles
In vitro release testing (IVRT) and in vitro permeation studies (IVPT) are indispensable tools for assessing the performance and quality of topical semisolid formulations like this compound preparations researchgate.netteledynelabs.comdissolutiontech.com. IVRT measures the rate at which the active drug is released from the formulation, providing insights into how formulation characteristics such as viscosity, particle size, and microstructure affect drug availability researchgate.netteledynelabs.comdissolutiontech.com. IVPT, on the other hand, evaluates the drug's ability to permeate through a barrier, typically a synthetic membrane or biological tissue like skin, simulating the in vivo absorption process researchgate.netscielo.brmdpi.com.
Franz diffusion cells are a widely used apparatus for conducting both IVRT and permeation studies jst.go.jpdissolutiontech.comscielo.brcomplexgenerics.org. In these studies, the topical formulation is placed in a donor chamber in contact with a membrane, and the drug that passes through the membrane is collected in a receptor chamber dissolutiontech.com. The rate and extent of drug release and permeation are then quantified.
While specific in vitro release and permeation data for this compound (tretinoin-tocoferil) were not extensively detailed in the search results, the principles and methodologies of IVRT and IVPT are directly applicable to its characterization. These studies are crucial during formulation development to optimize the vehicle composition for desired release and permeation profiles and to ensure batch-to-batch consistency teledynelabs.comdissolutiontech.com. Permeation is influenced by the physicochemical properties of the drug and the presence of excipients, including potential permeation enhancers, within the formulation scielo.brmdpi.com.
Physicochemical Stability and Degradation Kinetics of this compound in Formulations
The physicochemical stability of this compound in its topical formulations is essential for maintaining its quality, safety, and efficacy throughout its intended shelf life scielo.brmdpi.com. Stability studies assess the impact of various environmental factors, such as temperature and humidity, on the integrity of the active ingredient and the formulation as a whole mdpi.com.
Degradation kinetics describe the rate and pathway by which a compound breaks down over time mdpi.com. For topical formulations, understanding the degradation kinetics of the active ingredient is crucial for determining appropriate storage conditions and predicting shelf life researchgate.netmdpi.com. Analytical techniques such as high-pressure liquid chromatography coupled with diode array detection and mass spectrometry (HPLC-DAD-MS/MS) can be employed to identify degradation products and monitor the concentration of the active ingredient over time researchgate.net.
While specific degradation kinetics data for this compound (tretinoin-tocoferil) were not detailed, the stability of active ingredients in blended ointments has been evaluated by monitoring the residual amount of the active compound over time under different storage conditions jst.go.jp. For instance, the stability of iodine in a blended ointment containing tretinoin tocoferil and povidone-iodine sugar was tested at different temperatures over several weeks jst.go.jp. Degradation processes can follow various kinetic models, such as first-order kinetics mdpi.com. Ensuring the physicochemical stability of this compound in its topical preparations is vital to guarantee that the product remains potent and safe for use throughout its shelf life.
Preclinical in Vitro and in Vivo Model Systems for Investigating Olcenon S Biological Activities
Cell-Based Assays for Mechanistic and Biochemical Investigations
Cell-based assays are crucial for investigating the direct effects of a compound on specific cell types involved in tissue repair and regeneration at a mechanistic and biochemical level chiba-u.jpgoogle.comjst.go.jp. Given Olcenon's reported activity in promoting granulation and stimulating cell proliferation, relevant cell-based assays would typically involve cell types such as fibroblasts, vascular endothelial cells, and keratinocytes chiba-u.jpmeditool.cn.
Studies involving alpha-tocopherol (B171835), a component of tretinoin (B1684217) tocoferil, have shown its ability to promote the migration of HaCaT keratinocytes, an immortalized human keratinocyte cell line, through the regulation of protein-C kinase activity in in vitro settings chiba-u.jp. Such assays can provide insights into how this compound or its active components influence key cellular processes vital for wound closure and tissue remodeling, including cell proliferation, migration, differentiation, and extracellular matrix production. Biochemical investigations in these cell systems can explore the signaling pathways and molecular targets modulated by the compound chiba-u.jpgoogle.comjst.go.jp. While the active component's effect on keratinocyte migration has been noted, detailed data specifically on this compound's comprehensive performance across a range of cell-based assays (e.g., fibroblast proliferation, endothelial cell tube formation) were not available in the reviewed literature.
Ex Vivo Tissue Models for Topical Application and Penetration Studies
Ex vivo tissue models, particularly those utilizing excised skin, are valuable for assessing the topical application properties and penetration characteristics of formulations like this compound ointment drugfuture.comdokumen.pubnih.govrsc.org. These models retain much of the complex architecture and barrier function of native tissue, offering a more relevant assessment compared to simplified in vitro systems for topical agents dokumen.pubrsc.org.
Studies using ex vivo skin models can evaluate the extent and rate at which the active components of this compound penetrate the stratum corneum and reach deeper dermal layers nih.gov. They can also be used to study the impact of the formulation base (e.g., the oil-in-water emulsion base of this compound cream) on drug release and tissue hydration meditool.cnnih.gov. For instance, the physicochemical characteristics of tretinoin tocoferil (TR)-cream (this compound™) and its blend with other bases have been investigated to understand their water absorption properties and potential effects on wound surface moisture nih.gov. While the formulation's impact on moisture has been studied, specific quantitative data on the penetration depth and concentration of this compound's active components within different skin layers using ex vivo models were not detailed in the search results. Ex vivo models can also be adapted to simulate damaged skin, providing a platform to assess the efficacy of topical products in compromised barrier conditions relevant to wound healing dokumen.pubrsc.org.
Animal Models of Tissue Repair and Regeneration for Mechanistic Exploration
Animal models are indispensable for investigating the biological activities of compounds in a complex, integrated living system, allowing for the exploration of mechanisms of tissue repair and regeneration in a physiological context ebi.ac.ukmeditool.cn. A variety of animal models are used in wound healing research, including rodents (mice and rats), rabbits, and pigs, each offering different advantages depending on the specific aspect of tissue repair being studied meditool.cn.
Animal models of excisional wounds, incisional wounds, or burns can be used to evaluate the effect of topical application of this compound on key phases of wound healing, such as inflammation, proliferation (including granulation tissue formation and re-epithelialization), and remodeling. The promotion of granulation tissue by this compound, as noted in clinical observations meditool.cn, is a phenomenon that can be quantitatively assessed in animal models by histological and biochemical methods. While this compound is associated with wound healing and has shown improvement rates in clinical settings chiba-u.jp, specific detailed data from controlled preclinical animal studies demonstrating its mechanistic effects on tissue repair processes (e.g., quantified angiogenesis, collagen deposition, or growth factor expression) within these models were not found in the provided search results. Animal models also allow for the investigation of systemic responses and the interplay between different cell types and tissues during the healing process.
Identification and Validation of Mechanistic Biomarkers in Preclinical Systems
The identification and validation of mechanistic biomarkers in preclinical systems are crucial for understanding how a compound exerts its effects and for predicting potential clinical outcomes. Mechanistic biomarkers are indicators that are embedded in the disease pathogenesis or the biological activity of the therapeutic agent.
For this compound, which is involved in promoting tissue repair, potential mechanistic biomarkers in preclinical models could include markers related to cell proliferation (e.g., Ki67), angiogenesis (e.g., vascular endothelial growth factor - VEGF), inflammation (e.g., cytokines and chemokines), and extracellular matrix remodeling (e.g., collagen synthesis enzymes, matrix metalloproteinases). Changes in the expression levels of genes or proteins involved in the retinoic acid signaling pathway or oxidative stress response could also serve as mechanistic biomarkers, given that tretinoin tocoferil is a retinoid derivative and contains alpha-tocopherol chiba-u.jpdrugfuture.com. While the concept of mechanistic biomarkers in preclinical studies is well-established, specific studies detailing the identification and validation of such biomarkers modulated by this compound in the described preclinical models were not available in the search results. The analysis of tissue samples from cell-based, ex vivo, and animal models using techniques such as quantitative PCR, Western blotting, immunohistochemistry, and ELISA can help identify and validate these biomarkers, providing molecular evidence of this compound's mechanism of action chiba-u.jpgoogle.comjst.go.jp.
Future Directions in Olcenon Chemical Biology and Translational Research Non Clinical Focus
Exploration of Novel Molecular Targets and Binding Interactions
Understanding the precise molecular targets and binding interactions of Olcenon is a critical area for future research. While its known effects involve promoting fibroblast migration and proliferation and increasing connective tissue components in granulation tissue, leading to wound healing rad-ar.or.jp, a comprehensive mapping of all its interacting partners at the molecular level could reveal new therapeutic potentials or provide insights into optimizing its activity. Research into novel molecular targets often involves investigating proteins and pathways implicated in various biological processes potentially modulated by compounds structurally similar to this compound or those with observed related biological effects. For instance, studies on other compounds have explored targets like Nav1.7, Nav1.8, CaV2.2, and TRPV1 cation channel receptors in the peripheral nervous system, or pathways involving signaling molecules such as nitric oxide, prostaglandin (B15479496) E2, and interleukin-6 (IL-6) nih.gov. Further research could investigate if this compound interacts with these or other relevant targets. Detailed studies of binding interactions, potentially utilizing techniques such as affinity chromatography, surface plasmon resonance, or computational docking, could provide a clearer picture of how this compound exerts its effects and help identify potential off-targets.
Development of Advanced Delivery Systems and Nanotechnologies
The development of advanced delivery systems and the application of nanotechnologies represent significant future directions for this compound research. Enhancing the targeted delivery and bioavailability of this compound could improve its efficacy and potentially reduce the required dosage. Research in drug delivery systems explores various carriers, including liposomes and nanoparticles, to improve drug solubility, stability, and cellular uptake, as well as to achieve targeted release at specific sites neliti.comnih.gov. Nanotechnology offers promising tools for this purpose, with nanoparticles being investigated as carriers for various therapeutic agents, including those for wound healing and tissue engineering applications nih.govmarmara.edu.tr. Examples from broader research include the use of liposomes as efficient carriers for drugs, diagnostic agents, and vaccines neliti.com, and the development of semisolid self-microemulsifying drug delivery systems (SMEDDS) to improve the oral delivery of poorly water-soluble substances researchgate.net. Nanomaterials are also being explored for their ability to enhance material properties and facilitate drug delivery in various medical applications nih.govnih.gov. Future studies could focus on encapsulating this compound within various nanoparticle formulations or integrating it into advanced delivery matrices to optimize its release profile and target specific tissues or cells involved in the desired biological response.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in this compound Research
Integrating omics technologies, such as transcriptomics and proteomics, into this compound research can provide a comprehensive understanding of its effects at the molecular level. Transcriptomics allows for the study of the complete set of RNA transcripts in a cell or tissue, offering insights into gene expression changes in response to a compound nih.gov. Proteomics focuses on the large-scale study of proteins, providing a snapshot of the protein expression profile nih.gov. By applying these technologies, researchers can identify the genes and proteins whose expression levels are altered by this compound treatment. This can help to confirm known mechanisms of action, uncover novel pathways influenced by the compound, and identify potential biomarkers of response or resistance. For example, transcriptomic studies have been used to understand gene expression changes in various biological contexts and to accelerate drug discovery nih.gov. Proteomic studies have been applied to identify differentially expressed proteins in diseases and to dissect abnormal signaling pathways nih.gov. Applying these approaches to this compound research could generate vast datasets that, through bioinformatics analysis, can reveal complex molecular networks affected by the compound, guiding future research and potential applications.
Computational Drug Design and Molecular Dynamics Simulations for this compound Derivatives
Computational drug design and molecular dynamics simulations are powerful tools that can be leveraged in the future to design and optimize this compound derivatives with improved properties. Computational methods in drug discovery, including structure-based and ligand-based approaches, play a significant role in identifying and designing potential therapeutic molecules nih.gov. Molecular dynamics simulations allow researchers to study the time-dependent behavior of molecular systems, providing insights into the conformational changes of molecules and their interactions with targets japtronline.comfrontiersin.orgnih.gov. By using computational drug design techniques, researchers can design novel compounds based on the structure of this compound, aiming to enhance its binding affinity to specific targets, improve its stability, or modify its pharmacokinetic properties. Molecular dynamics simulations can then be used to predict the behavior of these designed derivatives in a biological environment, evaluate their binding interactions with target molecules, and assess their stability and dynamics. This iterative process of computational design and simulation can significantly accelerate the discovery and optimization of this compound-based compounds with tailored characteristics for specific applications. Computational tools, such as docking and molecular dynamics, are routinely used in drug design pipelines to predict binding affinities and study interactions uspceu.com.
Q & A
Q. What ethical considerations apply when using animal models to study this compound’s therapeutic potential?
Q. How to structure a manuscript to highlight this compound’s novel mechanisms while addressing conflicting prior findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
